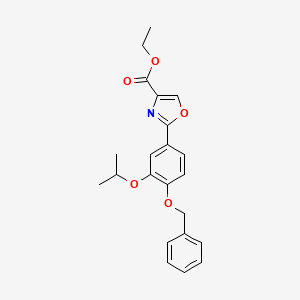

Ethyl 2-(4-(benzyloxy)-3-isopropoxyphenyl)oxazole-4-carboxylate

Description

Ethyl 2-(4-(benzyloxy)-3-isopropoxyphenyl)oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted with a phenyl group bearing benzyloxy and isopropoxy substituents at the 4- and 3-positions, respectively.

Properties

Molecular Formula |

C22H23NO5 |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

ethyl 2-(4-phenylmethoxy-3-propan-2-yloxyphenyl)-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C22H23NO5/c1-4-25-22(24)18-14-27-21(23-18)17-10-11-19(20(12-17)28-15(2)3)26-13-16-8-6-5-7-9-16/h5-12,14-15H,4,13H2,1-3H3 |

InChI Key |

XKFGHDQFWCUYRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 2-(4-(benzyloxy)-3-isopropoxyphenyl)oxazole-4-carboxylate generally involves:

- Construction of the oxazole ring bearing the ethyl carboxylate group at the 4-position.

- Introduction of the substituted phenyl group at the 2-position of the oxazole.

- Installation of benzyloxy and isopropoxy substituents on the phenyl ring prior to or after oxazole formation.

Two main approaches are commonly used:

- Approach A: Synthesis of substituted phenyl precursors followed by oxazole ring formation via cyclization reactions.

- Approach B: Formation of the oxazole core first (e.g., ethyl 2-vinyloxazole-4-carboxylate) followed by Suzuki or other cross-coupling reactions to append the substituted phenyl ring.

Preparation of Substituted Phenyl Precursors

The 4-(benzyloxy)-3-isopropoxyphenyl moiety can be prepared by selective alkylation of hydroxy groups on a dihydroxybenzene derivative:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Protection of phenol hydroxyl groups | Benzyl bromide, base (e.g., K2CO3), DMF, room temp | Selective benzyloxy protection at para position |

| 2 | Alkylation of second hydroxyl | Isopropyl bromide, base, DMF, elevated temp | Isopropoxy group introduction at meta position |

This stepwise selective alkylation ensures the correct substitution pattern on the phenyl ring.

Oxazole Ring Formation

Several methods exist for the synthesis of oxazole rings bearing ester groups:

- Robinson-Gabriel Synthesis: Cyclodehydration of amide-alcohol precursors to oxazoles under acidic conditions.

- Cyclization of α-hydroxyketones with amides or amidines.

- Oxidative cyclization methods using reagents like Dess-Martin periodinane.

For ethyl 2-(substituted phenyl)oxazole-4-carboxylate, a common approach involves:

- Starting with ethyl 2-vinyloxazole-4-carboxylate or ethyl 2-halooxazole-4-carboxylate.

- Coupling with substituted phenyl boronic acids or halides via Suzuki-Miyaura cross-coupling under Pd catalysis.

Suzuki Coupling for Phenyl Substitution on Oxazole

A key step in the synthesis of this compound is the Suzuki coupling reaction between:

- A 2-halogenated ethyl oxazole-4-carboxylate (e.g., 2-bromo or 2-iodo derivative).

- A substituted phenyl boronic acid bearing benzyloxy and isopropoxy groups.

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |

| Base | K2CO3 or Cs2CO3 |

| Solvent | 1,4-Dioxane or THF/water mixture |

| Temperature | 80–100 °C |

| Time | 6–24 hours |

| Atmosphere | Inert (argon or nitrogen) |

This method allows for high regioselectivity and good yields (50–90%) of the target compound.

Example Synthesis Procedure (Literature-Based)

| Step | Procedure | Yield (%) | Notes |

|---|---|---|---|

| 1 | Preparation of 4-(benzyloxy)-3-isopropoxyphenyl boronic acid | Multi-step alkylation and borylation | Purity confirmed by NMR |

| 2 | Synthesis of ethyl 2-bromooxazole-4-carboxylate | From ethyl oxazole-4-carboxylate via bromination | High yield, mild conditions |

| 3 | Suzuki coupling of 2-bromooxazole and substituted phenyl boronic acid | Pd catalyst, base, 1,4-dioxane, reflux | 70–85% isolated yield |

| 4 | Purification | Column chromatography | Final compound characterized by NMR, MS |

Analytical Data and Characterization

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm substitution pattern and oxazole formation.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight.

- Melting Point: Sharp melting point indicative of purity.

- High-Performance Liquid Chromatography (HPLC): Purity >95%.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Grignard Addition + Cyclization | Beta-bromophenylethane, Mg, diethyl aceto oxalate | 30–60 °C, 1–12 h | High yield, cost-effective | Limited to simple phenyls |

| Suzuki Coupling | 2-halooxazole ester + substituted phenyl boronic acid | Pd catalyst, base, 80–100 °C | High regioselectivity, versatile | Requires palladium catalyst |

| Robinson-Gabriel Oxazole Formation | Amide-alcohol precursors | Acidic cyclodehydration | Mild conditions | Possible racemization, multi-step |

Research Findings and Notes

- The Suzuki coupling method is preferred for introducing complex substituted phenyl groups like 4-(benzyloxy)-3-isopropoxyphenyl due to its mild conditions and functional group tolerance.

- Protection of phenolic hydroxyl groups as benzyloxy and isopropoxy ethers is crucial to prevent side reactions during coupling.

- Optimization of solvent, base, and catalyst loading improves yield and purity.

- Alternative methods such as direct Grignard addition to oxazole precursors are less common for such complex substitutions.

- Racemization issues encountered in some oxazole syntheses can be mitigated by choice of base and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(benzyloxy)-3-isopropoxyphenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ethyl 2-(4-(benzyloxy)-3-isopropoxyphenyl)oxazole-4-carboxylate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is used in the study of biological pathways and mechanisms due to its potential bioactivity.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(benzyloxy)-3-isopropoxyphenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring and its substituents can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related oxazole and isoxazole derivatives, focusing on molecular features, physicochemical properties, and synthetic methodologies.

Structural and Substituent Variations

Key Observations :

- The target compound exhibits the highest molecular weight (381.43 g/mol) due to its bulky benzyloxy and isopropoxy groups. These substituents confer significant lipophilicity, which may enhance membrane permeability in biological systems.

- Compound I and II share the oxazole core but differ in substituents. Bromination at the 5-position (Compound II) increases molecular weight by ~79 g/mol and likely enhances intermolecular halogen bonding, as reflected in its higher melting point (126–128°C vs. 100–102°C for Compound I).

- Isoxazole derivatives (e.g., ) differ in ring structure (oxygen and nitrogen positions), reducing basicity compared to oxazoles.

Key Observations :

- Bromination (Compound II) achieves a higher yield (85%) compared to the initial oxazole formation (Compound I, 50%), suggesting efficient electrophilic substitution under mild conditions.

Physicochemical and Functional Properties

- Melting Points :

- Lipophilicity :

- Electronic Effects :

Commercial and Research Relevance

- Ethyl 4-(4-methoxybenzoyl)-1,2-oxazole-3-carboxylate (CAS 952182-69-3) has 8 suppliers , indicating industrial interest, likely due to its balanced electronic profile.

- Ethyl 2-isopropyloxazole-4-carboxylate (CAS 137267-49-3) is marketed with detailed specifications (e.g., MFCD10698541) , suggesting utility in medicinal chemistry.

Biological Activity

Ethyl 2-(4-(benzyloxy)-3-isopropoxyphenyl)oxazole-4-carboxylate, with the molecular formula C22H23NO5 and a molecular weight of 381.42 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing upon diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time .

Antimicrobial Properties

Recent studies have demonstrated significant antimicrobial activity of similar oxazole derivatives against various microorganisms. For instance, compounds with structural similarities have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives exhibited notable antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus .

The mechanisms underlying the biological activities of oxazole derivatives often involve the inhibition of key enzymes or pathways in microbial or cancer cells. For instance, some compounds target metabolic pathways critical for cell survival and proliferation, leading to apoptosis in cancer cells or disruption in microbial growth .

Case Studies

- Antimicrobial Efficacy : A series of synthesized oxazole derivatives were tested for their antimicrobial properties. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against Klebsiella pneumoniae and Candida albicans, suggesting a structure-activity relationship where substituents play a crucial role in efficacy .

- Antitumor Activity : In vitro studies have shown that specific oxazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For example, compounds similar to this compound demonstrated reduced viability in cancer cell lines, supporting further investigation into their use as anticancer agents .

Data Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Ethyl 2-(4-(benzyloxy)-3-isopropoxyphenyl)oxazole-4-carboxylate, and how can reaction yields be optimized?

- Answer : The compound can be synthesized via a multi-step protocol involving:

- Step 1 : Condensation of substituted benzamide derivatives with ethyl bromopyruvate under reflux in a toluene/dioxane mixture (1:1), followed by purification via silica gel chromatography (petroleum ether:ethyl acetate, 97:3). Yield optimization requires precise stoichiometric ratios (e.g., 3:1 molar excess of ethyl bromopyruvate) and extended reflux times (24–72 h) .

- Step 2 : Bromination using N-bromosuccinimide (NBS) in a non-polar solvent at room temperature, achieving yields up to 85% with careful control of equivalents (1.5–3.0 eq. NBS) .

- Key variables : Solvent polarity, reaction time, and purification gradients significantly impact yield.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what critical data points should be prioritized?

- Answer :

- FTIR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester, C-O-C for oxazole at ~1250 cm⁻¹) .

- NMR :

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), methoxy/isopropoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.5 ppm for OCH₂), and ethyl ester protons (δ 1.3–4.3 ppm) .

- ¹³C NMR : Oxazole carbons (δ 150–160 ppm), ester carbonyl (δ 165–170 ppm) .

- Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z ~395 for C₂₂H₂₁NO₅) .

Q. How can researchers validate the purity of this compound, and what analytical thresholds are considered acceptable?

- Answer :

- HPLC/GC : Purity ≥95% with a single dominant peak (retention time consistency across three runs).

- Elemental Analysis : Deviations ≤0.3% for C, H, N (e.g., C 66.8% calculated vs. 66.5% observed) .

- Melting Point : Sharp range (e.g., 126–128°C) consistent with literature .

Advanced Research Questions

Q. What role do crystallographic studies play in understanding the compound’s bioactivity, and how can structural data guide SAR (Structure-Activity Relationship) analysis?

- Answer : Single-crystal X-ray diffraction reveals:

- Dihedral Angles : Twist between oxazole and phenyl rings (e.g., 39–85°), influencing steric interactions with biological targets .

- Hydrogen Bonding : Intermolecular N–H⋯O bonds (e.g., 2.8–3.0 Å) that stabilize active conformations .

- SAR Insights : Substituents like benzyloxy/isopropoxy enhance lipophilicity, while oxazole rings contribute to π-π stacking with enzymes .

Q. How do reaction conditions influence the formation of by-products, and what strategies mitigate undesired side reactions?

- Answer :

- By-Products : Over-bromination (e.g., di-substituted oxazoles) from excess NBS or prolonged reaction times .

- Mitigation :

- Temperature Control : Room temperature for selective mono-bromination .

- Catalytic Additives : Use of Lewis acids (e.g., FeCl₃) to accelerate regioselective reactions .

- Monitoring : TLC (Rf = 0.5 in 96:4 petroleum ether:ethyl acetate) and LC-MS to track intermediates .

Q. What computational methods predict the compound’s pharmacokinetic properties, and how can molecular docking optimize its therapeutic potential?

- Answer :

- ADMET Prediction : Tools like SwissADME calculate logP (~3.5) and GI absorption (>80%), indicating moderate bioavailability .

- Docking Studies : AutoDock Vina identifies binding affinities (ΔG ≤ -8 kcal/mol) with targets like cyclooxygenase-2 (COX-2). The benzyloxy group occupies hydrophobic pockets, while oxazole interacts with catalytic residues .

- Optimization : Introducing electron-withdrawing groups (e.g., –CF₃) improves metabolic stability .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for similar oxazole derivatives: How should researchers address variability in synthetic protocols?

- Answer :

- Yield Variability : reports 50–85% yields, while notes 27% for analogous esters. Differences arise from solvent polarity (dioxane vs. THF) and coupling agents (EDC∙HCl vs. carbodiimides) .

- Resolution : Systematic screening of solvents (DMF for polar intermediates) and catalysts (4-DMAP for esterification) improves reproducibility .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

| Step | Reagents/Conditions | Yield | Purity | Ref |

|---|---|---|---|---|

| 1 | Ethyl bromopyruvate, toluene/dioxane, 24 h reflux | 50% | 95% (HPLC) | |

| 2 | NBS, RT, 72 h | 85% | 97% (GC) | |

| 3 | EDC∙HCl, 4-DMAP, THF | 28% | 90% (NMR) |

Table 2 : Spectroscopic Benchmarks

| Technique | Key Peaks | Significance |

|---|---|---|

| ¹H NMR | δ 4.3 (q, OCH₂CH₃) | Confirms ester group |

| ¹³C NMR | δ 165 (C=O) | Validates carboxylate |

| FTIR | 1700 cm⁻¹ (C=O) | Ester/oxazole linkage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.